5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
Description
5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a 2,4-thiazolidinedione core substituted at the 5-position with a trifluoromethylphenyl methylidene group. This compound belongs to a class of molecules extensively studied for their biological activities, including antidiabetic, antimicrobial, and antioxidant effects.
Properties
IUPAC Name |
(5Z)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)7-4-2-1-3-6(7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDYUYLHVUQYKV-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is Pim-1 , a serine/threonine kinase. This kinase plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation, making it a significant target for therapeutic intervention.
Mode of Action
The compound acts as an inhibitor of Pim-1. It binds to the active site of the kinase, preventing it from phosphorylating its substrates. This inhibition disrupts the normal functioning of Pim-1, leading to changes in cellular processes such as cell cycle progression and apoptosis.
Biochemical Pathways
The inhibition of Pim-1 affects several biochemical pathways. One of the key pathways is the PI3K/AKT/mTOR pathway , which is involved in cell survival and proliferation. By inhibiting Pim-1, the compound can disrupt this pathway, leading to reduced cell proliferation and increased apoptosis.
Result of Action
The result of the compound’s action is a decrease in cell proliferation and an increase in apoptosis. This is due to the disruption of the PI3K/AKT/mTOR pathway and other cellular processes controlled by Pim-1. Therefore, the compound could potentially be used as a therapeutic agent in conditions characterized by excessive cell proliferation, such as cancer.
Biological Activity
5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione, also known as a thiazolidine-2,4-dione derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethyl substitution and thiazolidine core, which contribute to its diverse pharmacological effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data from various studies.
- Molecular Formula : C11H6F3NO2S
- Molecular Weight : 273.23 g/mol
- IUPAC Name : (5E)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
- CAS Number : 292172-25-9
Synthesis
The synthesis of this compound typically involves the condensation of 2-(trifluoromethyl)benzaldehyde with thiazolidine-2,4-dione under basic conditions. Common bases used include sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For example:
- In Vitro Studies : The compound has been tested against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). Results indicated promising cytotoxic activities with IC50 values ranging from 0.60 to 4.70 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 0.60 - 4.70 |
| MCF-7 | 0.60 - 4.70 |
Additionally, it has been shown to inhibit VEGFR-2 (vascular endothelial growth factor receptor 2), a critical target in cancer therapy. Inhibition studies demonstrated significant activity with IC50 values comparable to established anticancer agents like Sorafenib .
Anti-inflammatory and Antioxidant Activities
The compound exhibits anti-inflammatory properties by modulating various inflammatory pathways. It has been reported to reduce levels of pro-inflammatory cytokines in cellular models. Furthermore, its antioxidant activity has been evaluated through lipid peroxidation assays, demonstrating its capability to scavenge free radicals effectively .
The biological activity of this compound is believed to involve interaction with specific molecular targets:
- VEGFR-2 Inhibition : By binding to VEGFR-2, the compound may impede angiogenesis and tumor growth.
- Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications on the thiazolidine ring can significantly impact biological activity. For instance:
- Substitutions at specific positions on the phenyl ring influence the compound's potency against various targets.
| Compound | Substitution | IC50 (µM) |
|---|---|---|
| Compound 20 | Mono-chloro | 0.210 ± 0.009 |
| Compound 24 | Di-chloro | 0.203 ± 0.009 |
These findings suggest that careful modification of the molecular structure can enhance therapeutic efficacy while minimizing side effects.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP): The trifluoromethyl group increases LogP vs. Pioglitazone derivatives with pyridinyl-ethoxy chains balance LogP for systemic circulation .
- Metabolic Stability: Fluorinated TZDs (e.g., 5-(4-fluorobenzyl)-TZD ) show slower hepatic clearance than non-fluorinated analogs. The CF₃ group may further resist oxidative metabolism .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Knoevenagel Condensation: Primary Synthetic Pathway
The Knoevenagel condensation is the most widely employed method for synthesizing α,β-unsaturated thiazolidinediones. This reaction involves the nucleophilic addition of an active methylene compound (thiazolidine-2,4-dione) to an aldehyde (2-(trifluoromethyl)benzaldehyde), followed by dehydration to form the conjugated enone system.
General Reaction Scheme:
$$
\text{Thiazolidine-2,4-dione} + \text{2-(Trifluoromethyl)benzaldehyde} \xrightarrow{\text{Base, Solvent}} \text{5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione} + \text{H}_2\text{O}
$$
Mechanistic Steps:
- Deprotonation: The active methylene group of thiazolidine-2,4-dione is deprotonated by a weak base (e.g., piperidine or sodium acetate), forming an enolate ion.
- Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2-(trifluoromethyl)benzaldehyde, generating a β-hydroxy intermediate.
- Dehydration: Elimination of water yields the α,β-unsaturated product.
Optimized Reaction Conditions
The efficiency of the Knoevenagel condensation depends on reaction parameters such as catalyst, solvent, temperature, and molar ratios. Key findings from analogous syntheses include:
Catalysts
- Piperidine: Commonly used in ethanol or methanol, achieving yields >80% for similar thiazolidinediones.
- Sodium Acetate: Effective in acetic acid, particularly for electron-deficient aldehydes.
- Heterogeneous Catalysts: Metal-organic frameworks (MOFs) with amine functional groups enable rapid reactions (<10 minutes) under mild conditions.
Solvents
- Ethanol/Methanol: Protic solvents stabilize intermediates and facilitate dehydration.
- Glacial Acetic Acid: Enhances reaction rates for substrates with strong electron-withdrawing groups (e.g., trifluoromethyl).
Temperature
Purification and Characterization
Isolation Techniques
Industrial Production Considerations
Scalability Challenges
Alternative Synthetic Approaches
Comparative Analysis of Methods
| Parameter | Knoevenagel Condensation | Microwave Synthesis | Industrial Scale-Up |
|---|---|---|---|
| Yield (%) | 75–90 | 80–95 | 70–85 |
| Reaction Time | 2–6 hours | 10–30 minutes | 4–8 hours |
| Catalyst Cost | Low | Moderate | High |
| Purification Complexity | Moderate | Low | High |
Q & A
Basic: What are the recommended synthetic routes for 5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione, and what key reaction parameters influence yield?
The compound is typically synthesized via condensation reactions between aldehydes and thiazolidinedione precursors. Key parameters include:
- Solvent choice : Ethanol, DMF, or acetonitrile under reflux conditions .
- Catalysts : Piperidine or triethylamine to accelerate imine formation .
- Temperature and time : Optimized reflux conditions (e.g., 70–80°C for 6–12 hours) to maximize yield .
Yield improvements often require iterative optimization using Design of Experiments (DoE) frameworks .
Basic: Which spectroscopic techniques are essential for characterizing this compound and its derivatives?
Critical techniques include:
- NMR spectroscopy : H and C NMR to confirm regiochemistry and substituent positions .
- IR spectroscopy : Identification of carbonyl (C=O, ~1735 cm) and thione (C=S, ~690 cm) groups .
- HPLC : Purity assessment (>95% purity threshold for biological assays) .
- Mass spectrometry : High-resolution MS for molecular weight confirmation .
Advanced: How can conflicting spectral data in characterizing derivatives be resolved?
Conflicts arise from tautomerism or stereochemical ambiguity. Strategies include:
- 2D NMR (COSY, NOESY) : Resolves spatial proximity of protons and confirms Z/E configurations .
- X-ray crystallography : Definitive structural elucidation for crystalline derivatives .
- Computational validation : DFT calculations to predict NMR shifts and compare with experimental data .
Advanced: What strategies optimize reaction conditions for synthesizing novel derivatives with enhanced bioactivity?
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Catalyst optimization : Lewis acids (e.g., ZnCl) enhance electrophilic substitution in trifluoromethyl groups .
- Real-time monitoring : TLC or in situ IR tracks reaction progress to minimize byproducts .
Basic: What biological activities have been reported for this compound, and what assays are used for evaluation?
- Antimicrobial activity : MIC assays against E. coli and S. aureus .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory effects : COX-2 inhibition assays .
Advanced: How should researchers analyze discrepancies in biological activity across studies?
Discrepancies may stem from:
- Assay variability : Differences in cell line sensitivity or incubation times .
- Compound purity : HPLC-validated purity thresholds (>95%) reduce false positives .
- Statistical rigor : Multivariate analysis (e.g., ANOVA) to distinguish signal from noise .
Advanced: What in silico methods predict interactions between this compound and biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., EGFR, PPAR-γ) .
- MD simulations : GROMACS for stability analysis of ligand-target complexes .
- QSAR models : Predict bioactivity using descriptors like logP and topological polar surface area .
Basic: What safety precautions are critical when handling this compound?
- PPE : Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Fume hoods to prevent inhalation of volatile byproducts .
- Storage : Separate from oxidizers; store in airtight containers at 2–8°C .
Advanced: How to design structure-activity relationship (SAR) studies for thiazolidinedione derivatives?
- Analog synthesis : Vary substituents on the phenyl ring or thiazolidinedione core .
- Biological profiling : Test analogs against a panel of targets (e.g., kinases, receptors) .
- Computational alignment : Overlay pharmacophore models to identify critical functional groups .
Advanced: What analytical challenges arise in stability studies, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

